molecular formula C10H11N3O2 B3169716 [3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine CAS No. 937665-68-4

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine

Cat. No. B3169716
CAS RN: 937665-68-4
M. Wt: 205.21 g/mol
InChI Key: OGFVWFUXCAARRI-UHFFFAOYSA-N
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Description

“[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a methoxyphenyl group, which consists of a phenyl ring with a methoxy (OCH3) substituent .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives, like the compound , involves the creation of a five-membered heterocyclic ring system . The presence of two carbon atoms in the oxadiazole ring allows for two substituents, whose positions can cause differences in their properties due to variation in the electronic environment . Depending on the electron-withdrawing and donating substituents in the 3 and 4 positions of 1,2,5-oxadiazole, a wide range of compounds can be designed, synthesized, and subjected to various applications .


Molecular Structure Analysis

The molecular structure of “[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine” is complex, with a 1,2,4-oxadiazole ring attached to a methoxyphenyl group . The 1,2,4-oxadiazole ring is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The methoxyphenyl group consists of a phenyl ring with a methoxy (OCH3) substituent .


Chemical Reactions Analysis

The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse and depend on the specific substituents present in the compound . These compounds have been utilized in a wide range of applications, including as high-energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .

Scientific Research Applications

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Similar compounds have shown significant anti-hiv activity . This suggests that the compound might interact with its targets, leading to changes that inhibit the activity of certain viruses or other pathogens.

Biochemical Pathways

Related compounds have been found to influence a variety of biological activities , suggesting that this compound could potentially affect multiple biochemical pathways and their downstream effects.

Pharmacokinetics

The compound’s molecular weight is 13718 , which is within the range generally favorable for oral bioavailability in drug design.

Result of Action

Related compounds have shown a range of biological activities , suggesting that this compound could have diverse effects at the molecular and cellular levels.

Action Environment

The compound is slightly soluble in water , which could influence its action and stability in aqueous environments.

properties

IUPAC Name

[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-14-8-4-2-3-7(5-8)10-12-9(6-11)15-13-10/h2-5H,6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFVWFUXCAARRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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